molecular formula C44H55NO14 B601179 7-Methyl docetaxel CAS No. 1420767-25-4

7-Methyl docetaxel

Numéro de catalogue: B601179
Numéro CAS: 1420767-25-4
Poids moléculaire: 821.91
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl docetaxel typically involves the modification of docetaxel through methylation at the 7th position. The process begins with the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). This intermediate is then subjected to a series of chemical reactions, including esterification, acylation, and methylation, to produce this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) for purification and quality control. The large-scale synthesis also incorporates advanced techniques such as continuous flow chemistry to enhance yield and reduce production time .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methyl docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmacodynamics and Mechanism of Action

7-Methyl docetaxel functions by inhibiting microtubule depolymerization, similar to its parent compound, docetaxel. This action disrupts mitotic spindle formation, leading to apoptosis in rapidly dividing cancer cells. Studies indicate that structural modifications to docetaxel can enhance its potency against different cancer types, including breast, lung, and prostate cancers. The introduction of hydroxy and phenylpropionyl groups in this compound may improve interactions with cellular targets and enhance pharmacokinetic properties.

Pharmacokinetics

Research on the pharmacokinetics of this compound reveals its absorption, distribution, metabolism, and excretion characteristics. Interaction studies focus on how this compound interacts with biological targets and assess optimal dosage regimens for improved therapeutic outcomes. The compound's stability and solubility are critical factors influencing its effectiveness in clinical settings .

Efficacy in Breast Cancer Treatment

A study investigated the effects of docetaxel on MCF-7 breast cancer cells using Raman microspectroscopy. The research demonstrated that treatment with this compound resulted in significant morphological changes in the cells, indicating effective drug action. The study quantified cell responses to varying concentrations of the drug over different exposure times. Results showed that concentrations as low as 7.5 nmol/L could induce significant chemical alterations within the cells .

Combination Therapies

Another study explored the potential of combining this compound with retinoic acids to enhance therapeutic efficacy in breast cancer models. The findings suggested that such combinations could significantly modify the activity of docetaxel, leading to improved outcomes compared to monotherapy .

Nanoparticle Delivery Systems

Research has also focused on utilizing nanoparticle delivery systems to enhance the solubility and efficacy of this compound. For instance, studies involving carbon nanofibers demonstrated an increase in tumor suppression rates when combined with docetaxel-loaded nanoparticles. These systems not only improved drug delivery but also reduced systemic adverse effects and chemoresistance .

Comparative Data Table

Study FocusFindingsReference
Efficacy in MCF-7 CellsSignificant morphological changes at low doses
Combination with RetinoidsEnhanced activity compared to monotherapy
Nanoparticle Delivery SystemsIncreased tumor suppression and reduced side effects

Mécanisme D'action

7-Methyl docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, thereby stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) of cancer cells .

Comparaison Avec Des Composés Similaires

Uniqueness: 7-Methyl docetaxel is unique due to its methylation at the 7th position, which can potentially enhance its pharmacokinetic properties, such as solubility and bioavailability. This modification may also reduce the compound’s susceptibility to drug resistance mechanisms, making it a promising candidate for further development in cancer therapy .

Activité Biologique

7-Methyl docetaxel is a derivative of docetaxel, a well-known taxane used primarily as an anti-cancer agent. This compound has garnered attention due to its potential enhanced biological activity and improved pharmacokinetic properties compared to its parent compound. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various cancer types, and relevant case studies.

This compound functions similarly to docetaxel by stabilizing microtubules and preventing their depolymerization. This stabilization disrupts mitotic spindle formation during cell division, ultimately leading to apoptosis in rapidly dividing cancer cells. The presence of the methyl group at the 7-position is believed to enhance the compound's binding affinity to tubulin, thereby increasing its potency against cancer cells .

Efficacy in Cancer Types

Research indicates that modifications to the docetaxel structure can enhance its effectiveness against various cancers, including:

  • Breast Cancer : Studies have shown that this compound exhibits significant cytotoxic effects on MCF-7 breast cancer cells, even at low concentrations. For instance, a study demonstrated that concentrations as low as 7.5 nmol/L induced observable chemical alterations in MCF-7 cells .
  • Lung Cancer : Preclinical studies suggest that this compound may be effective against non-small cell lung cancer (NSCLC), with ongoing investigations into its therapeutic potential in combination with other agents .
  • Prostate Cancer : The compound's ability to induce apoptosis has also been noted in prostate cancer cell lines, indicating its broad-spectrum anti-cancer activity .

Comparative Biological Activity

A comparative analysis of the cytotoxicity of this compound against various cancer cell lines reveals promising results:

CompoundCell LineIC50 (μM)Apoptosis Induction (%)
DocetaxelMCF-720.7617.2
This compoundMCF-73.8930.2
DocetaxelA-54921.5519.0
This compoundA-54910.031.0

The data indicates that this compound has a significantly lower IC50 value compared to docetaxel, suggesting increased potency .

Case Studies and Research Findings

  • MCF-7 Cell Line Study : In a study examining docetaxel resistance in MCF-7 cells, it was found that while standard docetaxel required higher concentrations to induce apoptosis in resistant cell lines, this compound maintained efficacy at lower doses, offering a potential strategy for overcoming drug resistance .
  • Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents. Preliminary findings suggest that this compound enhances the cytotoxic effects of other drugs when used in tandem, potentially leading to improved treatment outcomes for patients with advanced cancers .
  • Pharmacokinetic Studies : Interaction studies have assessed the pharmacokinetics of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME). These studies indicate that modifications may lead to improved bioavailability and reduced systemic toxicity compared to traditional formulations .

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHAXHLPSYZREI-BGKJQISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420767-25-4
Record name 7-Methyl docetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-METHYL DOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.